3-硝基-5-(吡啶-3-氧基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

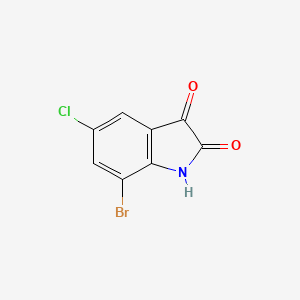

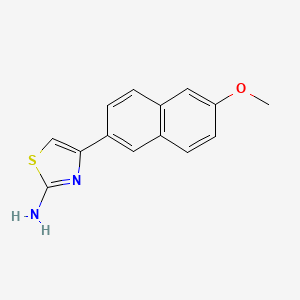

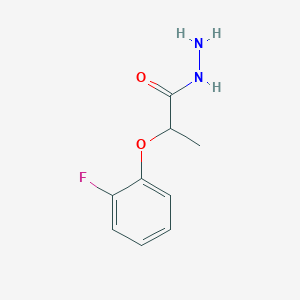

The compound "3-Nitro-5-(pyridin-3-yloxy)aniline" is a nitro derivative of aniline where the aniline nitrogen is linked to a pyridine ring through an ether linkage (oxy) and a nitro group is substituted at the third position of the aniline ring. This structure suggests potential for various chemical interactions and reactivity due to the presence of the electron-withdrawing nitro group and the electron-donating amino group.

Synthesis Analysis

The synthesis of related nitro-aniline compounds involves the formation of hydrazo-compounds, as seen in the synthesis of 5-nitro-2-(2-phenylhydrazinyl)pyridine and its methyl isomers . These syntheses are typically characterized by the formation of inter- and intra-molecular hydrogen bonds, which can influence the final structure of the compound. The synthesis of related compounds also involves the use of cross-coupling reactions, such as the Suzuki–Miyaura reaction, to introduce various substituents onto the pyridine ring .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic methods and quantum chemical calculations. For instance, the vibrational characteristics of the hydrazo-bond in nitro-phenylhydrazopyridine compounds have been reported, with a focus on the influence of substituents on the structure . The crystal structure of a related compound, 3-(p-nitrobenzoyl)-2-oxooxazolo[3,2-a]pyridine, has been determined using powder diffraction techniques, revealing a planar heterocyclic system and the orientation of the nitro group .

Chemical Reactions Analysis

The nitro group in such compounds is known to facilitate various chemical reactions. For example, the nitro group in 2-chloro-3-nitroimidazo[1,2-a]pyridine aids in the displacement of chlorine and allows for further functionalization . The presence of the nitro group also influences the excited states of the compounds, as seen in the study of electronic absorption and emission spectra .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro-aniline derivatives are influenced by the substituents attached to the rings. The presence of the nitro group can lead to the formation of charge-transfer complexes and can affect the solubility and reactivity of the compound . The interaction of related compounds with metals has been studied using X-ray photoelectron spectroscopy, revealing insights into the adsorption states and bonding interactions .

科学研究应用

合成应用

3-硝基-5-(吡啶-3-氧基)苯胺被用于合成各种含氮杂环化合物。例如,它已被用于制备1-芳基和1-杂环芳基-5-硝基尿嘧啶衍生物,展示了它在有机合成中的多功能性(Gondela & Walczak, 2007)。此外,它的衍生物在合成复杂分子如10H-吡啶并[3,2-b]-[1,4]苯并噁嗪中发现了应用,突显了它在创建复杂含氮骨架中的实用性(Ito & Hamada, 1978)。

化学反应和机制

该化合物在各种化学反应中发挥着重要作用,包括涉及苯胺衍生物和亚硝基酚络合物的反应。研究表明,它参与复杂的反应机制,有助于我们理解有机化学和材料科学(Charalambous, Kensett, & Jenkins, 1976)。

环境化学

在环境化学领域,研究3-硝基-5-(吡啶-3-氧基)苯胺及其相关化合物与大气组分的反应。这项研究有助于理解这类有机化合物的环境影响和降解途径(Atkinson et al., 1987)。

催化和材料科学

该化合物在催化和材料科学中也具有重要意义。例如,它已被用作铜醋酸盐介导的C-H键胺化的定向基团,展示了它在促进复杂化学转化中的作用(Zhao et al., 2017)。

光遮蔽和药物化学

在药物化学中,研究3-硝基-5-(吡啶-3-氧基)苯胺衍生物在光遮蔽中的应用,特别是在光遮蔽络合物中金属离子释放的背景下。这项研究有助于开发新的治疗策略和药物递送系统(Gwizdala et al., 2012)。

属性

IUPAC Name |

3-nitro-5-pyridin-3-yloxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c12-8-4-9(14(15)16)6-11(5-8)17-10-2-1-3-13-7-10/h1-7H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCLYURCWSIPSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-5-(pyridin-3-yloxy)aniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

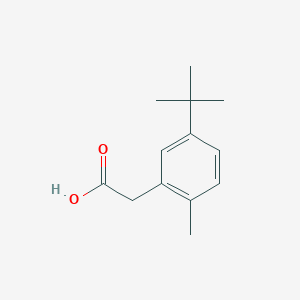

![3-[(4-formylphenoxy)methyl]benzoic Acid](/img/structure/B1334467.png)

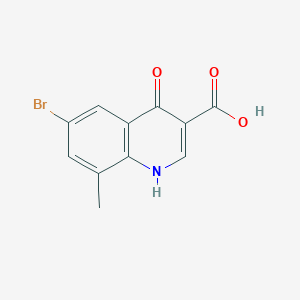

![(3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone](/img/structure/B1334468.png)